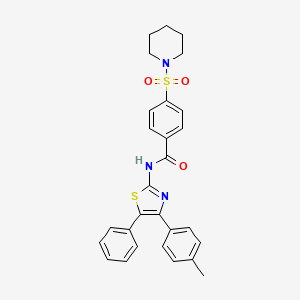

N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound is a thiazole-based benzamide derivative featuring a 5-phenyl and 4-(p-tolyl) substitution on the thiazole ring, with a 4-(piperidin-1-ylsulfonyl) group attached to the benzamide moiety. The piperidinylsulfonyl group may enhance solubility and receptor binding compared to simpler sulfonamides, while the aromatic substituents (phenyl and p-tolyl) likely influence lipophilicity and steric interactions .

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3S2/c1-20-10-12-21(13-11-20)25-26(22-8-4-2-5-9-22)35-28(29-25)30-27(32)23-14-16-24(17-15-23)36(33,34)31-18-6-3-7-19-31/h2,4-5,8-17H,3,6-7,18-19H2,1H3,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTXOCORTNFPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent steps involve the introduction of the phenyl and p-tolyl groups, followed by the attachment of the piperidine sulfonyl and benzamide moieties. Each step requires specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters. This approach minimizes the risk of side reactions and maximizes the overall yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize the formation of undesired by-products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A study highlighted the effectiveness of thiazole-based compounds as Src/Abl kinase inhibitors, demonstrating their ability to impede cell proliferation in hematological and solid tumors .

Antimicrobial Properties

The compound's thiazole moiety contributes to its antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. For example, studies have demonstrated that certain thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored for treating bacterial infections.

Inhibition of Kinases

The mechanism of action for many thiazole derivatives, including this compound, often involves the inhibition of specific kinases such as Src and Abl. These kinases play critical roles in signaling pathways related to cell growth and survival . By inhibiting these pathways, the compound can effectively reduce tumor cell viability and induce apoptosis.

Interaction with Biological Targets

The compound may also interact with other biological targets, including enzymes and receptors involved in inflammation and infection responses. The piperidine sulfonamide structure is known for its ability to modulate biological activity through various interactions with cellular targets .

Antitumor Studies

In a preclinical study, a series of thiazole derivatives were evaluated for their anticancer effects using xenograft models of human tumors. The results indicated that compounds with similar structures to this compound showed significant tumor growth inhibition compared to control groups .

Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of thiazole derivatives demonstrated that certain compounds exhibited MIC values lower than standard antibiotics against resistant strains of bacteria. This highlights the potential for developing new therapeutic agents based on the structure of this compound .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with thiazole cores and sulfonamide/benzamide substituents (Table 1).

Table 1. Structural and Functional Comparison

Key Observations

Thiazole Substituents :

- The target compound’s 5-phenyl-4-(p-tolyl) arrangement distinguishes it from analogs with pyridinyl (e.g., 4d, 4i) or substituted phenyl groups (e.g., 2D216, 2D291). The phenyl/p-tolyl groups may enhance lipophilicity and π-π stacking compared to heteroaromatic pyridinyl substituents .

- Bromine or methyl groups in 2D291/2D216 introduce steric and electronic effects that could alter receptor binding .

Sulfonyl/Benzamide Modifications: The piperidinylsulfonyl group in the target compound and its analogs (2D216, 2D291) contrasts with morpholinomethyl (4d, 4i) or dimethylamino groups in other derivatives. Piperidine’s flexibility and basicity may improve solubility and interaction with charged residues in biological targets . Dichlorobenzamide (4d) or isonicotinamide (4i) substituents suggest divergent pharmacological targets, such as antimicrobial vs. immunomodulatory effects .

Biological Activity: The target compound and its piperidinylsulfonyl analogs (2D216, 2D291) enhance cytokine production (e.g., IL-6, TNF-α) when combined with Toll-like receptor (TLR) adjuvants like LPS or MPLA. This activity correlates with NF-κB pathway activation, likely mediated by the sulfonyl group’s interaction with transcription factors .

Physicochemical and Spectral Comparisons

- Melting Points : Derivatives in (e.g., 4d–4i) are solids with melting points ranging from 120–250°C, suggesting the target compound likely shares similar thermal stability .

- Spectral Data :

- 1H NMR : Aromatic protons in the target’s phenyl/p-tolyl groups would resonate at δ 7.0–8.0 ppm, distinct from pyridinyl protons (δ 8.5–9.0 ppm in 4d/4i) .

- HRMS : The molecular ion peak ([M+H]+) for the target compound is predicted at m/z ~534.2, differing from 2D216 (m/z ~498.1) due to the p-tolyl group’s mass .

Biological Activity

N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : The initial step includes cyclization reactions to form the thiazole structure.

- Introduction of Substituents : The phenyl and p-tolyl groups are introduced in subsequent reactions.

- Piperidine and Benzamide Attachment : Finally, the piperidine sulfonyl and benzamide components are added to complete the synthesis.

This multi-step process requires careful control of reaction conditions to achieve high purity and yield.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively, modulating the activity of these targets and leading to various biological effects.

Anticancer Properties

Research indicates that compounds with thiazole rings often exhibit anticancer properties. For instance, studies have shown that similar thiazole derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways . The specific compound may share these properties, making it a candidate for further investigation as an anticancer agent.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Compounds with similar structures have demonstrated inhibitory effects on various enzymes, which could be relevant for therapeutic applications in diseases like diabetes and cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, providing insights into their pharmacological potential:

- Anticancer Studies : In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential mechanism for cancer treatment .

- Enzyme Inhibition : Research on enzyme inhibitors has demonstrated that certain thiazole compounds exhibit significant inhibitory activity against protein tyrosine phosphatases (PTP), which are crucial in regulating cellular functions related to cancer progression .

- Comparative Analysis : A comparative study highlighted that this compound's activity could be benchmarked against known inhibitors like kojic acid, establishing a basis for its efficacy .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.